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Compound of Interest

2-(4,6-Diphenyl-1,3,5-triazin-2-
Compound Name:
yl)-5-[(hexyl)oxy]-phenol

Cat. No.: B141844

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Tinuvin
1577, a high-performance ultraviolet (UV) light absorber of the hydroxyphenyl triazine class.
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-
Visible (UV-Vis) spectroscopic characteristics of Tinuvin 1577, along with detailed experimental
protocols and a functional workflow diagram. This document is intended to serve as a
comprehensive resource for researchers and professionals engaged in the development and
analysis of materials requiring UV protection.

Chemical Structure and Properties

e Chemical Name: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol[1]
e CAS Number: 147315-50-2[1]

e Molecular Formula: C27H27N302[2]

e Molecular Weight: 425.52 g/mol [2][3]

Tinuvin 1577 is a yellowish, free-flowing granular substance with a melting point of
approximately 148 °C.[1] It exhibits very low volatility and is compatible with a wide range of
polymers.[4]
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Spectroscopic Data
UV-Visible Spectroscopy

Tinuvin 1577 exhibits strong absorbance in the UV-A region of the electromagnetic spectrum,
which is critical for its function as a UV absorber. The UV-Vis spectrum, typically recorded in a
chloroform solution, shows two distinct absorption maxima.

Wavelength (Amax) Molar Absorptivity (g) Solvent
274 nm Not Reported Chloroform
341 nm 22,000 L-mol~t.cm™t Chloroform

Table 1: UV-Visible Spectroscopic Data for Tinuvin 1577 in Chloroform.[1]

Infrared (IR) Spectroscopy

While a complete experimental IR spectrum for Tinuvin 1577 is not readily available in the
public domain, the expected characteristic absorption bands can be predicted based on its
functional groups. The key vibrational modes are associated with the phenol, triazine, and
aliphatic moieties.

Wavenumber (cm~—?) Functional Group Vibrational Mode

Stretching (intramolecular H-

~3400-3600 O-H (Phenol)

bond)
~3050-3100 C-H (Aromatic) Stretching
~2850-2960 C-H (Aliphatic) Stretching
~1500-1600 C=N, C=C (Triazine, Phenyl) Ring Stretching
~1350-1450 C-N (Triazine) Stretching
~1200-1300 C-O (Phenol, Ether) Stretching
~800-900 C-H (Aromatic) Out-of-plane Bending

Table 2: Predicted Fourier-Transform Infrared (FTIR) Peak Assignments for Tinuvin 1577.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental *H and 13C NMR data for Tinuvin 1577 are not widely published.
However, based on the chemical structure and data from analogous hydroxyphenyl triazine
compounds, the expected chemical shifts can be estimated.

IH NMR (Predicted):

Chemical Shift (6, ppm) Proton Type Multiplicity
~10.0-12.0 Ar-OH Singlet (broad)
~7.0-8.5 Aromatic Protons Multiplets
~4.0 -O-CHz2- Triplet
~1.2-1.8 -CH:- (aliphatic chain) Multiplets
~0.9 -CHs Triplet

Table 3: Predicted *tH NMR Chemical Shifts for Tinuvin 1577.

13C NMR (Predicted):

Chemical Shift (6, ppm) Carbon Type
~160-175 C=N (Triazine)
~150-160 C-O (Phenolic)
~110-140 Aromatic Carbons
~68 -O-CHa-

~20-35 Aliphatic Carbons
~14 -CHs

Table 4: Predicted 3C NMR Chemical Shifts for Tinuvin 1577.

Experimental Protocols
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The following are detailed methodologies for the spectroscopic analysis of Tinuvin 1577.

UV-Visible Spectroscopy

Objective: To determine the UV-Visible absorption spectrum of Tinuvin 1577 and identify the
wavelengths of maximum absorbance (Amax).

Materials:

Tinuvin 1577

Chloroform (spectroscopic grade)

Volumetric flasks

Quartz cuvettes

UV-Vis spectrophotometer
Procedure:

o Solution Preparation: Prepare a stock solution of Tinuvin 1577 in chloroform at a
concentration of 10 mg/L.[1] Ensure the solid is completely dissolved.

e Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at
least 30 minutes.

o Blank Measurement: Fill a quartz cuvette with the chloroform solvent to be used as a blank.
Place the cuvette in the spectrophotometer and record a baseline spectrum across the
desired wavelength range (e.g., 200-600 nm).

o Sample Measurement: Rinse the cuvette with the Tinuvin 1577 solution and then fill it. Place
the sample cuvette in the spectrophotometer and record the absorption spectrum.

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax) from the recorded
spectrum. If performing quantitative analysis, use the Beer-Lambert law at the Amax of
interest.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.scribd.com/document/934316422/TI-Tinuvin-1577-EVF-1008-e-V9-2021-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of Tinuvin 1577 to identify its functional groups.
Materials:

Tinuvin 1577

Potassium bromide (KBr, IR grade)

Mortar and pestle

Hydraulic press for KBr pellets

FTIR spectrometer
Procedure:

o Sample Preparation (KBr Pellet Method): Dry a small amount of Tinuvin 1577 and KBr to
remove any moisture. Mix approximately 1-2 mg of Tinuvin 1577 with 100-200 mg of KBr in a
mortar and grind to a fine powder. Press the mixture into a transparent pellet using a
hydraulic press.

e Instrument Setup: Turn on the FTIR spectrometer and allow it to initialize.

e Background Measurement: Record a background spectrum with an empty sample
compartment.

o Sample Measurement: Place the KBr pellet containing the sample in the spectrometer's
sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve
the signal-to-noise ratio.

» Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic
absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of Tinuvin 1577 for structural elucidation.
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Materials:

Tinuvin 1577

Deuterated chloroform (CDCls) with tetramethylsilane (TMS) as an internal standard

NMR tubes

NMR spectrometer

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of Tinuvin 1577 in about 0.6-0.7 mL
of CDCls in a clean, dry NMR tube. Ensure the sample is fully dissolved.

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer
on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal
homogenetity.

H NMR Acquisition: Acquire the *H NMR spectrum using standard parameters. A sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the 13C NMR spectrum. Due to the lower natural abundance of
13C, a larger number of scans will be required compared to *H NMR.

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction,
baseline correction). Integrate the signals in the *H spectrum and determine the chemical
shifts relative to TMS for both *H and 13C spectra.

Functional Workflow and Signaling Pathways

Tinuvin 1577 functions as a UV absorber, protecting polymeric materials from

photodegradation. The process does not involve a biological signaling pathway but rather a

photochemical and photophysical mechanism. The following diagram illustrates the workflow of

UV light absorption and energy dissipation by Tinuvin 1577 within a polymer matrix.
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Caption: Workflow of UV protection by Tinuvin 1577 in a polymer matrix.
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This in-depth technical guide provides a foundational understanding of the spectroscopic
properties of Tinuvin 1577. The presented data and protocols are intended to aid researchers in
the identification, characterization, and application of this important UV absorber.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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